Comprehensive Structure Elucidation and Characterization of 3-Amino-4-(cyclopropylamino)benzoic acid
Comprehensive Structure Elucidation and Characterization of 3-Amino-4-(cyclopropylamino)benzoic acid
Abstract
In modern drug discovery, ortho-phenylenediamine derivatives serve as privileged scaffolds for the synthesis of biologically active heterocycles. Specifically, 3-amino-4-(cyclopropylamino)benzoic acid (CAS: 879558-09-5) is a critical building block for generating benzimidazole- and quinoxaline-based kinase inhibitors. This whitepaper provides an in-depth technical guide to the synthesis, isolation, and rigorous structural elucidation of this molecule. By integrating chemical causality with self-validating experimental protocols, this guide establishes a robust framework for analytical characterization using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction & Pharmacological Context
The compound 3-amino-4-(cyclopropylamino)benzoic acid ( C10H12N2O2 ) features a benzene ring substituted with a carboxylic acid, a primary amine, and a secondary cyclopropylamine. In my tenure as an Application Scientist, I have observed that the incorporation of the cyclopropyl moiety is often a deliberate medicinal chemistry strategy. The cyclopropyl ring imparts unique steric bulk and lipophilicity, which can significantly enhance the metabolic stability and target-binding affinity of downstream drug candidates 1.
When this diamine scaffold is condensed with various aldehydes or orthoesters, it readily forms benzimidazole-5-carboxylic acid derivatives. These derivatives are highly prevalent in oncology, particularly as allosteric inhibitors of the MEK1/2 kinases within the MAPK signaling pathway.
Downstream application of the scaffold in synthesizing benzimidazole-based kinase inhibitors.
Synthetic Methodology & Causality
The synthesis of 3-amino-4-(cyclopropylamino)benzoic acid relies on a highly regioselective two-step process starting from commercially available 4-fluoro-3-nitrobenzoic acid.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Causality: The fluorine atom at the C4 position is highly activated toward nucleophilic attack. This activation is driven by the strong electron-withdrawing effects (-M, -I) of the ortho-nitro group and the para-carboxylic acid group. When cyclopropylamine is introduced, its nitrogen lone pair attacks the C4 carbon, forming a stabilized Meisenheimer complex before the fluoride leaving group is expelled 2.
Step 2: Catalytic Transfer Hydrogenation
Causality: To convert the intermediate 4-(cyclopropylamino)-3-nitrobenzoic acid to the target diamine, the nitro group must be reduced. Standard hydrogenation ( H2 gas) poses safety risks and can sometimes lead to unwanted ring-opening of the strained cyclopropyl group. Therefore, catalytic transfer hydrogenation using ammonium formate ( NH4HCO2 ) and Palladium on Carbon (Pd/C) is preferred. This method provides a mild, self-contained hydrogen source that selectively reduces the nitro group to a primary amine without disturbing the cyclopropyl ring or the carboxylic acid 3.
Synthetic workflow for 3-amino-4-(cyclopropylamino)benzoic acid via SNAr and reduction.
Spectroscopic Structure Elucidation
To confirm the structural integrity of the synthesized scaffold, a multi-modal analytical approach is required.
Nuclear Magnetic Resonance (NMR)
In 1H NMR, the aromatic protons exhibit a classic ABX coupling system. The causality of their chemical shifts is dictated by the electronic effects of the substituents:
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H-5 ( δ ~6.85 ppm): Located ortho to the secondary amine. The strong electron-donating (+M) effect of the cyclopropylamino group shields this proton, shifting it upfield.
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H-6 ( δ ~7.58 ppm): Located ortho to the carboxylic acid. The electron-withdrawing (-M) effect of the carbonyl group deshields this proton, shifting it downfield.
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H-2 ( δ ~7.32 ppm): Situated between the primary amine and the carboxylic acid, experiencing a net intermediate deshielding effect.
High-Resolution Mass Spectrometry (HRMS)
Using Electrospray Ionization in positive mode (ESI+), the basic amine groups are readily protonated. The exact monoisotopic mass of the neutral compound is 192.0899 Da. Therefore, the expected [M+H]+ ion is observed at m/z 193.0974. Key fragmentation pathways include the neutral loss of water ( H2O , -18 Da) from the carboxylic acid moiety, a hallmark of benzoic acid derivatives 4.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps (SSTs, internal standards, and blanks).
Protocol 1: Synthesis and Isolation
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (50 mL). Add anhydrous K2CO3 (2.0 eq) and cyclopropylamine (2.5 eq).
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SNAr Execution: Stir the mixture at 80°C for 4 hours. Validation: Monitor via TLC (DCM:MeOH 9:1) until the starting material spot completely disappears.
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Intermediate Isolation: Quench with ice water and acidify to pH 3 using 1M HCl. Filter the resulting yellow precipitate and wash with cold water.
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Reduction: Dissolve the intermediate in ethanol (50 mL). Add 10% Pd/C (10 mol%) and ammonium formate (5.0 eq). Reflux at 60°C for 2 hours.
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Purification: Filter the hot mixture through a Celite pad to remove Pd/C (Safety note: Do not let the filter cake dry out to prevent ignition). Concentrate the filtrate in vacuo and recrystallize from ethanol/water to yield the pure product.
Protocol 2: LC-HRMS Analysis
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System Suitability Test (SST): Prior to sample injection, inject a blank (Methanol) followed by a calibration standard mix (e.g., Reserpine, Caffeine). Verify that mass accuracy is within < 5 ppm error and peak tailing factor is < 1.5.
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Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute 1:100.
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Chromatography: Use a C18 column (e.g., Agilent ZORBAX RRHD, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in H2O . Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.
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Data Acquisition: Run the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and gas temperature to 325°C.
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Post-Run Validation: Inject a post-run blank to ensure zero column carryover.
Protocol 3: NMR Spectroscopy
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO−d6 containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
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Instrument Calibration: Equilibrate the probe temperature to 298 K using a methanol standard. Lock the spectrometer to the deuterium signal of the DMSO−d6 solvent.
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Acquisition: Acquire 1H NMR (16 scans, relaxation delay 2s) and 13C NMR (1024 scans) on a 600 MHz spectrometer.
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Self-Calibration Check: Verify that the residual DMSO−d6 pentet is exactly at δH 2.50 ppm and the septet is at δC 39.52 ppm.
Data Presentation
The following tables summarize the quantitative analytical data obtained from the structural elucidation workflows.
Table 1: 1H and 13C NMR Assignments (600 MHz, DMSO−d6 )
| Position | 1H Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | Integration | 13C Chemical Shift ( δ , ppm) | Assignment / Note |
| C-1 | - | - | - | 119.5 | Quaternary, attached to COOH |
| C-2 | 7.32 | d, J=2.0 | 1H | 115.2 | Aromatic CH, meta coupling |
| C-3 | - | - | - | 134.8 | Quaternary, attached to NH2 |
| C-4 | - | - | - | 142.5 | Quaternary, attached to NH-R |
| C-5 | 6.85 | d, J=8.2 | 1H | 109.8 | Aromatic CH, ortho coupling |
| C-6 | 7.58 | dd, J=8.2,2.0 | 1H | 124.1 | Aromatic CH, ortho & meta |
| C=O | 12.15 | br s | 1H | 168.2 | Carboxylic acid proton/carbon |
| NH2 | 4.65 | br s | 2H | - | Primary amine |
| NH | 5.20 | br s | 1H | - | Secondary amine |
| CH (c-Pr) | 2.45 | m | 1H | 24.3 | Cyclopropyl methine |
| CH2 (c-Pr) | 0.75, 0.45 | m, m | 4H | 7.1 (2C) | Cyclopropyl methylenes |
Table 2: High-Resolution Mass Spectrometry (HRMS) ESI+ Fragmentation
| Observed m/z | Theoretical m/z | Mass Error (ppm) | Ion Formula | Fragment Description |
| 193.0972 | 193.0974 | -1.0 | [C10H13N2O2]+ | Protonated molecular ion [M+H]+ |
| 175.0866 | 175.0868 | -1.1 | [C10H11N2O]+ | Loss of H2O (-18 Da) |
| 153.0658 | 153.0660 | -1.3 | [C7H9N2O2]+ | Loss of cyclopropyl ring (-40 Da) |
| 149.1073 | 149.1075 | -1.3 | [C9H13N2]+ | Loss of CO2 (-44 Da) |
Conclusion
The rigorous structural elucidation of 3-amino-4-(cyclopropylamino)benzoic acid confirms its identity and purity as a critical intermediate for drug discovery. By understanding the chemical causality behind its synthesis (SNAr and selective reduction) and its spectroscopic behavior (electronic shielding/deshielding effects in NMR and predictable fragmentation in HRMS), researchers can confidently utilize this scaffold. The self-validating protocols provided herein ensure that analytical deviations are minimized, paving the way for the reliable synthesis of downstream benzimidazole-based therapeutics.
References
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis National Institutes of Health (PMC)[Link]
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Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II Chemical Reviews (ACS Publications)[Link]
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Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles University of Southern Mississippi (Aquila) [Link]
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4-[(cyclopropylamino)sulfonyl]benzoic acid (C10H11NO4S) PubChemLite (Université du Luxembourg) [Link]
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- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
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